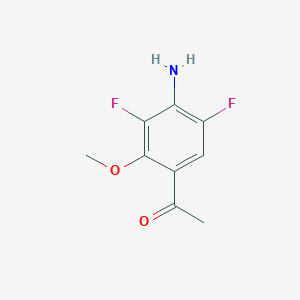

![molecular formula C7H7BClFO2 B11755311 [(4-Chloro-2-fluorophenyl)methyl]boronic acid](/img/structure/B11755311.png)

[(4-Chloro-2-fluorophenyl)methyl]boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

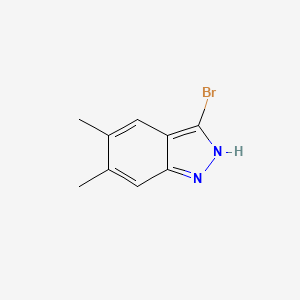

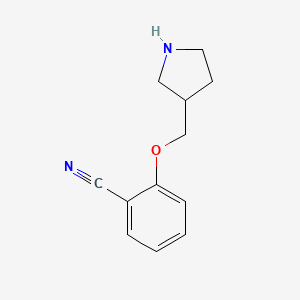

[(4-クロロ-2-フルオロフェニル)メチル]ボロン酸は、有機化学の分野で注目を集めている有機ホウ素化合物です。この化合物は、炭素-炭素結合の形成に広く用いられている鈴木・宮浦クロスカップリング反応における役割で特に注目されています。フェニル環にクロロとフルオロの両方の置換基が存在することで、さまざまな化学変換における反応性と汎用性が向上しています。

準備方法

合成経路と反応条件

[(4-クロロ-2-フルオロフェニル)メチル]ボロン酸の合成は、通常、4-クロロ-2-フルオロベンジルブロマイドとボロン酸誘導体の反応によって行われます。一般的な方法の1つは、水酸化ナトリウムなどの塩基の存在下、トリメチルボレートと1-ブロモ-4-クロロ-2-フルオロベンゼンを使用する方法です。 反応は通常、テトラヒドロフラン(THF)などの有機溶媒中で還流条件下で行われます .

工業生産方法

工業規模では、[(4-クロロ-2-フルオロフェニル)メチル]ボロン酸の生産には、より効率的でスケーラブルな方法が用いられる場合があります。これらには、試薬が反応器に連続的に供給され、生成物が連続的に取り出される連続フロープロセスが含まれる場合があります。この方法は、廃棄物を最小限に抑えながら、反応の効率と収率を向上させます。

化学反応の分析

反応の種類

[(4-クロロ-2-フルオロフェニル)メチル]ボロン酸は、以下を含むさまざまな種類の化学反応を起こします。

鈴木・宮浦カップリング: これは最も一般的な反応であり、ボロン酸はパラジウム触媒の存在下、アリールまたはビニルハライドと反応して炭素-炭素結合を形成します.

酸化: ボロン酸基は酸化されて対応するフェノールを形成することができます。

置換: クロロとフルオロの置換基は、求核置換反応を起こすことができます。

一般的な試薬と条件

鈴木・宮浦カップリング: パラジウム触媒(例:Pd(PPh3)4)、塩基(例:K2CO3)、および溶媒(例:エタノール、水)が一般的に使用されます.

酸化: 過酸化水素または他の酸化剤を使用できます。

置換: アミンまたはチオールなどの求核剤は、適切な条件下で使用できます。

主要な生成物

鈴木・宮浦カップリング: 主な生成物はビアリール化合物です。

酸化: 主な生成物は対応するフェノールです。

置換: 主な生成物は元の化合物の置換誘導体です。

科学研究における用途

[(4-クロロ-2-フルオロフェニル)メチル]ボロン酸は、科学研究において幅広い用途があります。

化学: 鈴木・宮浦カップリング反応を通じて複雑な有機分子の合成に広く使用されています.

生物学: この化合物は、生物学的プロセスの研究のために生体分子を修飾するために使用できます。

科学的研究の応用

[(4-Chloro-2-fluorophenyl)methyl]boronic acid has a wide range of applications in scientific research:

Biology: The compound can be used to modify biomolecules for studying biological processes.

Industry: The compound is used in the production of advanced materials and agrochemicals.

作用機序

[(4-クロロ-2-フルオロフェニル)メチル]ボロン酸がその効果を発揮する機序は、主に鈴木・宮浦カップリング反応における役割によるものです。このプロセスには、以下のステップが含まれます。

酸化付加: パラジウム触媒は、アリールまたはビニルハライドと反応してパラジウム錯体を形成します。

トランスメタル化: ボロン酸は、その有機基をパラジウム錯体に転移します。

類似の化合物との比較

[(4-クロロ-2-フルオロフェニル)メチル]ボロン酸は、以下のものなどの他の類似の化合物と比較することができます。

4-フルオロフェニルボロン酸: クロロ置換基が欠如しており、特定の反応では反応性が低い.

3-フルオロフェニルボロン酸: フルオロ置換基の位置が異なり、反応性と選択性に影響を与える.

4-クロロ-2-フルオロフェニルボロン酸: 構造は類似していますが、メチル基が欠如しており、反応性と用途に影響を与える可能性があります.

[(4-クロロ-2-フルオロフェニル)メチル]ボロン酸のクロロとフルオロの置換基のユニークな組み合わせは、さまざまな化学変換において特に汎用性があり、価値があります。

類似化合物との比較

[(4-Chloro-2-fluorophenyl)methyl]boronic acid can be compared with other similar compounds such as:

4-Fluorophenylboronic acid: Lacks the chloro substituent, making it less reactive in certain reactions.

3-Fluorophenylboronic acid: The fluoro substituent is in a different position, affecting its reactivity and selectivity.

4-Chloro-2-fluorophenylboronic acid: Similar structure but lacks the methyl group, which can influence its reactivity and applications.

The unique combination of chloro and fluoro substituents in this compound makes it particularly versatile and valuable in various chemical transformations.

特性

分子式 |

C7H7BClFO2 |

|---|---|

分子量 |

188.39 g/mol |

IUPAC名 |

(4-chloro-2-fluorophenyl)methylboronic acid |

InChI |

InChI=1S/C7H7BClFO2/c9-6-2-1-5(4-8(11)12)7(10)3-6/h1-3,11-12H,4H2 |

InChIキー |

DUVMVOWGDAWICU-UHFFFAOYSA-N |

正規SMILES |

B(CC1=C(C=C(C=C1)Cl)F)(O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

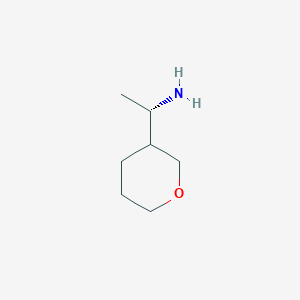

![Pyrano[3,4-c]pyrrole-2,7(3H)-dicarboxylic acid, hexahydro-, 2-(1,1-dimethylethyl) ester, (3aR,7R,7aR)-rel-](/img/structure/B11755247.png)

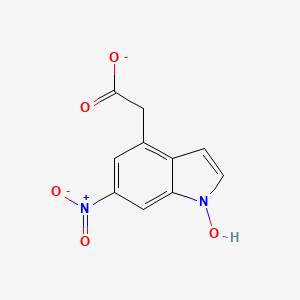

![2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanenitrile](/img/structure/B11755286.png)

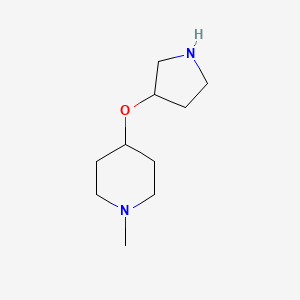

![(S)-3-Amino-9-chloro-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride](/img/structure/B11755297.png)